1-Ethyl-2-phenyl-1H-indole
Overview
Description
Synthesis Analysis
The synthesis of 1-Ethyl-2-phenyl-1H-indole derivatives involves various chemical reactions, including the Sonogashira-type reaction, which is employed to produce compounds like the title compound, C21H23NSi, through the reaction of 1-ethyl-3-iodo-2-phenyl-1H-indole with trimethylsilylacetylene. This process results in a nearly planar indole ring system oriented at a dihedral angle with respect to the phenyl ring, demonstrating the compound's structural versatility (Iaroslav Baglai et al., 2013). Additionally, other synthetic methods include the Fischer indole synthesis, which is used to generate various indole derivatives through reactions involving protic acids, showcasing the method's adaptability in producing a wide range of indole-based compounds (H. Ishii et al., 1973).
Molecular Structure Analysis
The molecular structure of 1-Ethyl-2-phenyl-1H-indole derivatives often exhibits a nearly planar indole ring system. For instance, in the synthesis of C21H23NSi, the maximum atomic deviation in the indole ring system was found to be minimal, indicating a high degree of planarity, which affects the compound's electronic and optical properties (Iaroslav Baglai et al., 2013).
Chemical Reactions and Properties
1-Ethyl-2-phenyl-1H-indole and its derivatives participate in various chemical reactions, highlighting their reactivity and functional versatility. For example, the compound undergoes Sonogashira-type reactions, facilitating the introduction of trimethylsilyl groups and demonstrating its utility in creating complex molecular architectures. These reactions are pivotal for the synthesis of materials with specific electronic and structural properties (Iaroslav Baglai et al., 2013).
Physical Properties Analysis
The physical properties of 1-Ethyl-2-phenyl-1H-indole derivatives, such as solubility, are crucial for their application in organic synthesis. The solubility of 2-phenyl-1H-indole in organic solvents, for example, increases with temperature, which is important for its use as a chemical intermediate. These properties are often quantified using techniques like differential scanning calorimetry, providing insights into the compound's thermal behavior and stability (Jinqiang Liu et al., 2020).
Chemical Properties Analysis
The chemical properties of 1-Ethyl-2-phenyl-1H-indole derivatives, such as reactivity towards nucleophiles and electrophiles, are integral to their utility in synthetic chemistry. These compounds exhibit a wide range of reactivities, as evidenced by their participation in Sonogashira-type reactions and other catalyzed processes. The study of these properties enables the development of novel synthetic methodologies and the production of compounds with potential pharmaceutical applications (Iaroslav Baglai et al., 2013).
Scientific Research Applications
Pharmacological Activities : Some derivatives of indole, including those related to 1-Ethyl-2-phenyl-1H-indole, have been investigated for their pharmacological activities, such as anti-inflammatory and analgesic effects (Basavarajaiah & Mruthyunjayaswamya, 2021).
Solubility in Organic Solvents : The solubility of 2-phenyl-1H-indole, a closely related compound, in various organic solvents has been studied, providing insight into its applications in organic syntheses (Liu et al., 2020).
Antioxidant, Antimicrobial, and Cytotoxic Properties : A derivative of 1-Ethyl-2-phenyl-1H-indole has shown antioxidant and antimicrobial properties without a cytotoxic effect on cancer cell lines, making it a promising candidate for further studies in these fields (Kurt-Kızıldoğan et al., 2020).
Antimicrobial Activity : Indole derivatives, similar to 1-Ethyl-2-phenyl-1H-indole, have been synthesized and shown to exert antimicrobial activity against various pathogens, indicating their potential use in developing new antimicrobial agents (Vijaya Laxmi & Rajitha, 2010).
Corrosion Inhibition : Certain alkylated indoles have been studied as corrosion inhibitors for mild steel in acidic environments, suggesting potential industrial applications for indole derivatives (Verma et al., 2016).
Synthesis and Functionalization : Research on the synthesis and functionalization of indoles, including derivatives of 1-Ethyl-2-phenyl-1H-indole, highlights their significance in organic chemistry and drug discovery (Cacchi & Fabrizi, 2005).
Safety And Hazards
According to the safety data sheet, 1-Ethyl-2-phenyl-1H-indole should be handled with personal protective equipment/face protection. Adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided, and dust formation should be prevented .
properties
IUPAC Name |
1-ethyl-2-phenylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-2-17-15-11-7-6-10-14(15)12-16(17)13-8-4-3-5-9-13/h3-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKSXVONTIQCGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C1C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157459 | |
Record name | 1-Ethyl-2-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70157459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-phenyl-1H-indole | |
CAS RN |
13228-39-2 | |
Record name | 1-Ethyl-2-phenyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13228-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-2-phenylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013228392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethyl-2-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70157459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-2-phenyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.894 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Ethyl-2-phenylindole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q4U5R8QBV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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